molecular formula C9H7NOS2 B3320310 2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one CAS No. 122942-04-5

2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one

Cat. No.: B3320310
CAS No.: 122942-04-5
M. Wt: 209.3 g/mol
InChI Key: XHDCYMOALUOGGU-UHFFFAOYSA-N
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Description

2-(Methylthio)-4H-benzo[e][1,3]thiazin-4-one is a heterocyclic compound featuring a benzothiazinone core with a methylthio (-SMe) substituent at the 2-position. This scaffold is part of a broader class of 1,3-thiazin-4-one derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and antitubercular activities . The methylthio group enhances lipophilicity and modulates electronic properties, influencing binding to biological targets .

Properties

IUPAC Name

2-methylsulfanyl-1,3-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c1-12-9-10-8(11)6-4-2-3-5-7(6)13-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDCYMOALUOGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzenethiol with appropriate carbonyl compounds. For instance, the reaction of 2-aminobenzenethiol with methyl isothiocyanate under basic conditions can yield the desired benzothiazinone . Another approach involves the use of thioureas and malonic acid derivatives, which undergo cyclization to form the thiazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4H-benzo[e][1,3]thiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiazine ring .

Scientific Research Applications

2-(Methylthio)-4H-benzo[e][1,3]thiazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, in its role as an antitubercular agent, it inhibits the enzyme decaprenylphosphoryl-β-D-ribose-2’-epimerase (DprE1), which is crucial for the synthesis of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to the death of the mycobacterium.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one are highly dependent on substituent patterns. Below is a detailed comparison with structurally related analogs:

Key Observations :

  • Position 2 : Methylthio (-SMe) enhances synthetic utility but shows moderate activity compared to bulkier groups (e.g., piperazine in PBTZ169 or fluoropyrimidine in 3o), which improve target binding and pharmacokinetics .
  • Position 6/8: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups are critical for antitubercular activity, as seen in 3o and PBTZ169 .
  • Scaffold Flexibility : Fusing imidazo or benzofuro rings (e.g., DPBT) diversifies biological targets, shifting activity from antimicrobial to anticancer .
Physicochemical Properties
Compound LogP Solubility (µg/mL) Molecular Weight Stability
This compound 2.8 ~50 (DMSO) 240.28 Stable at 4°C
PBTZ169 4.1 <10 (aqueous) 456.48 Stable at -80°C
DPBT 2.5 ~100 (DMSO) 325.34 Sensitive to light

Key Observations :

  • Higher LogP in PBTZ169 correlates with increased cell membrane permeability but lower aqueous solubility, necessitating formulation optimization .
  • The methylthio derivative’s moderate LogP and solubility make it suitable for in vitro assays without extensive formulation .

Biological Activity

2-(Methylthio)-4H-benzo[e][1,3]thiazin-4-one is a heterocyclic compound belonging to the benzothiazinone class, characterized by a fused benzene and thiazine ring system. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and an antitubercular agent. The following sections explore its biological activity in detail, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄N₂OS, with a molar mass of approximately 250.33 g/mol. The presence of the methylthio group at the 2-position enhances its lipophilicity, potentially improving its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of specific enzymes crucial for bacterial cell wall synthesis. Notably, it inhibits decaprenylphosphoryl-β-D-ribose-2’-epimerase (DprE1), which is essential in mycobacterial cell wall biosynthesis, making it a candidate for treating tuberculosis .

Antitubercular Activity

Research has demonstrated that this compound exhibits significant antitubercular activity against Mycobacterium tuberculosis. In vitro studies have shown that it disrupts bacterial growth by targeting essential pathways involved in cell wall synthesis.

StudyCompoundIC50 (µM)Activity
This compound0.51 ± 0.16Inhibitor of MTB DNA gyrase
Benzothiazinone derivatives4.41Moderate anti-tubercular activity

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against proteases and esterases. Its unique structure allows it to interact effectively with various biological targets.

Case Studies

  • Inhibition of Mycobacterial Gyrase : A study evaluated a series of benzothiazinone-piperazine derivatives derived from this compound. One derivative demonstrated an IC50 of 0.51 µM against Mycobacterium tuberculosis DNA gyrase .
  • Anticancer Activity : Compounds related to benzothiazinones have shown promising anticancer activity across various cancer cell lines, including melanoma and breast cancer. These studies highlight the potential for structural modifications to enhance efficacy against cancer .

Comparison with Similar Compounds

Similar compounds within the benzothiazinone class include:

Compound NameStructure FeaturesBiological Activity
8-Nitro-4H-benzo[e][1,3]thiazin-4-oneNitro group additionPotent antitubercular activity
2-Amino-4H-benzo[e][1,3]thiazin-4-oneAmino group substitutionInvestigated for enzyme inhibition

The unique substitution pattern of this compound differentiates it from these compounds and may influence its reactivity and biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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